![molecular formula C34H24Li9N6NaO16S4+6 B14440446 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt CAS No. 75752-17-9](/img/structure/B14440446.png)
2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with sulfonic acid groups, and its biphenyl linkage, which is further modified with azo groups and amino-hydroxy functionalities. The presence of lithium and sodium salts enhances its solubility and stability in various solvents.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable biphenyl derivative. The resulting azo compound is then subjected to sulfonation to introduce the sulfonic acid groups. Finally, the compound is neutralized with lithium and sodium hydroxides to form the trilithium monosodium salt.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and coatings due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The azo groups can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across cell membranes. The biphenyl linkage provides structural rigidity, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt stands out due to its unique combination of functional groups and metal salts. Similar compounds include:
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, aluminum salt These compounds share some structural similarities but differ in their specific functional groups and metal ion content, which influence their chemical behavior and applications.
Propiedades
Número CAS |
75752-17-9 |
|---|---|
Fórmula molecular |
C34H24Li9N6NaO16S4+6 |
Peso molecular |
987 g/mol |
Nombre IUPAC |
nonalithium;sodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.9Li.Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;/q;10*+1/p-4 |
Clave InChI |
ZXIPOTIQZNBVIG-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
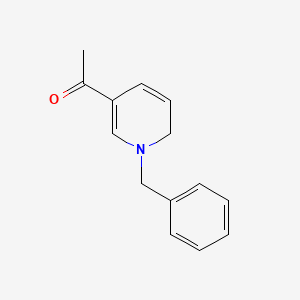
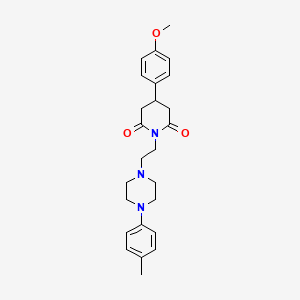
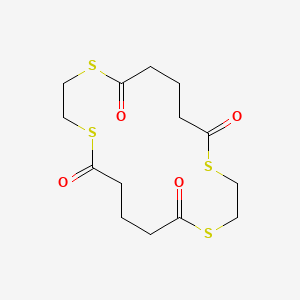
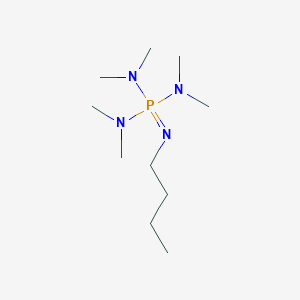
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)

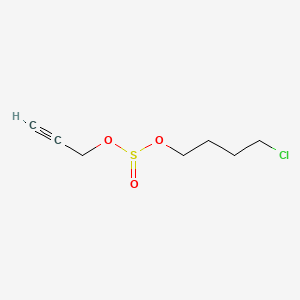

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
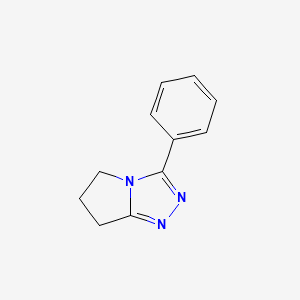
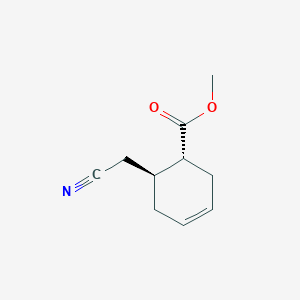
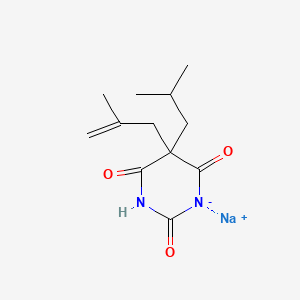
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
